2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
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Overview
Description
2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazoline moiety linked to a cyclopenta[b]naphthalene core. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a subject of extensive scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the reaction of anthranilic acid with an appropriate aldehyde or ketone to form the quinazoline ring.
Coupling with Aniline: The quinazoline intermediate is then reacted with aniline under specific conditions to introduce the anilino group.
Cyclization: The final step involves the cyclization of the intermediate with a naphthalene derivative to form the cyclopenta[b]naphthalene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted anilinoquinazoline derivatives.
Scientific Research Applications
2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the entry of viruses into host cells by targeting viral entry proteins . Additionally, it may interact with cellular enzymes and receptors, modulating various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Anilinoquinazolin-4(3H)-one: Known for its antiviral properties.
N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide: Another antiviral compound with a similar quinazoline core.
Uniqueness
2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its cyclopenta[b]naphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
918636-80-3 |
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Molecular Formula |
C27H17N3O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-anilinoquinazolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C27H17N3O2/c31-24-20-14-16-8-4-5-9-17(16)15-21(20)25(32)23(24)27-29-22-13-7-6-12-19(22)26(30-27)28-18-10-2-1-3-11-18/h1-15,23H,(H,28,29,30) |
InChI Key |
KRJRYBVXIOJEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4C(=O)C5=CC6=CC=CC=C6C=C5C4=O |
Origin of Product |
United States |
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